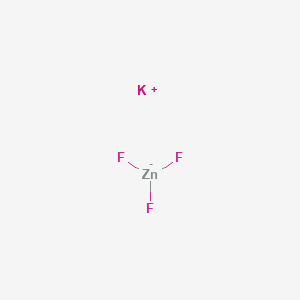

Nocolok Zn Flux

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nocolok Zinc Flux is a specialized brazing agent used primarily in the aluminum brazing process. It is a reactive flux that facilitates the joining of aluminum components by removing the oxide layer on the aluminum surface, allowing the filler metal to flow and form a strong metallurgical bond. This compound is particularly valued for its ability to enhance corrosion resistance by forming a zinc-rich diffusion layer on the aluminum surface during the brazing process .

准备方法

Synthetic Routes and Reaction Conditions: Nocolok Zinc Flux is synthesized through a liquid-phase process involving aluminum hydroxide, hydrofluoric acid, and potassium hydroxide. The reaction conditions are carefully controlled to ensure the production of a high-quality flux with consistent properties .

Industrial Production Methods: In industrial settings, Nocolok Zinc Flux is produced in large batches using a water-based process. The raw materials are mixed and reacted to form potassium zinc fluoride, which is then dried and milled into a fine white powder. The final product is packaged in various forms, including paper bags and cardboard drums, to meet the needs of different applications .

化学反应分析

Types of Reactions: Nocolok Zinc Flux primarily undergoes reduction and substitution reactions during the brazing process. When heated in contact with aluminum, the flux decomposes to release potassium fluoroaluminates and elemental zinc .

Common Reagents and Conditions: The primary reagents involved in the reactions of Nocolok Zinc Flux are aluminum-silicon filler metals and aluminum substrates. The brazing process typically occurs at temperatures between 565°C and 572°C, where the flux becomes reactive and facilitates the formation of a zinc-rich diffusion layer .

Major Products Formed: The major products formed during the brazing process include potassium fluoroaluminates and a zinc-rich diffusion layer on the aluminum surface. These products enhance the corrosion resistance and mechanical properties of the brazed joint .

科学研究应用

Nocolok Zinc Flux has a wide range of applications in scientific research and industry. In chemistry, it is used to study the mechanisms of flux-assisted brazing and the formation of diffusion layers. In the automotive industry, it is employed in the production of heat exchangers, radiators, and other components that require strong, corrosion-resistant joints .

In materials science, researchers use Nocolok Zinc Flux to investigate the effects of zinc diffusion on the properties of aluminum alloys. The compound is also used in the development of new brazing techniques and materials for various industrial applications .

作用机制

The primary mechanism of action of Nocolok Zinc Flux involves the removal of the oxide layer on the aluminum surface and the formation of a zinc-rich diffusion layer. When the flux is heated in contact with aluminum, it decomposes to release potassium fluoroaluminates and elemental zinc. The potassium fluoroaluminates dissolve the oxide layer, allowing the filler metal to flow and form a strong bond. The elemental zinc diffuses into the aluminum surface, creating a zinc-rich layer that enhances corrosion resistance .

相似化合物的比较

Similar Compounds:

- Nocolok Lithium Flux

- Standard Nocolok Flux

- Zinc-coated brazing sheets

Uniqueness: Nocolok Zinc Flux is unique in its ability to form a zinc-rich diffusion layer on the aluminum surface, which significantly enhances corrosion resistance. This property distinguishes it from other fluxes, such as Nocolok Lithium Flux, which is primarily used to improve corrosion resistance in stationary air conditioning systems under stagnant water conditions . Standard Nocolok Flux does not provide the same level of corrosion protection as Nocolok Zinc Flux .

Nocolok Zinc Flux is also an alternative to zinc-coated brazing sheets, offering a more controlled and precise method for creating zinc diffusion layers .

属性

CAS 编号 |

13827-02-6 |

|---|---|

分子式 |

F3KZn |

分子量 |

161.5 g/mol |

IUPAC 名称 |

potassium;zinc;trifluoride |

InChI |

InChI=1S/3FH.K.Zn/h3*1H;;/q;;;+1;+2/p-3 |

InChI 键 |

DPYIKVADDNJMDC-UHFFFAOYSA-K |

SMILES |

F[Zn-](F)F.[K+] |

规范 SMILES |

[F-].[F-].[F-].[K+].[Zn+2] |

物理描述 |

DryPowde |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5-[(piperidin-1-yl)carbonyl]aniline](/img/structure/B3366493.png)

![N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B3366499.png)

![(Z)-N,N-Dimethyl-4-(8-methyl-2-oxo-3-(((2-oxotetrahydrofuran-3-yl)oxy)imino)-2,3,5a,6,7,8,9,9a-octahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)benzenesulfonamide](/img/structure/B3366524.png)

![28-Ethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaene-25,26,27-triol](/img/structure/B3366534.png)

![tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate](/img/structure/B3366551.png)

![1-[3-(Propan-2-yl)cyclopentyl]ethanol](/img/structure/B3366560.png)